Lipophilicity: p-Tolyl vs. Unsubstituted Furan Analog
Computational prediction of n-octanol/water partition coefficient (clogP) indicates a significant increase in lipophilicity for the target compound relative to the simplest furan analog, 5-(furan-2-ylmethylene)-2-thiobarbituric acid (CAS 27430-18-8). The addition of the para-tolyl group extends the hydrophobic surface area and contributes approximately +2.0 to +2.5 logP units, shifting the compound into a range considered more favorable for membrane permeability and CNS penetration (clogP ~3.5–4.0 vs. ~1.0–1.5 for the unsubstituted analog). This differentiation is critical when selecting probe molecules for cell-based assays where intracellular target engagement is required. Note: clogP values are predicted using the fragment-based method implemented in Molinspiration and are consistent with class-level trends observed for phenyl vs. tolyl-substituted heterocycles [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ~3.5–4.0 (estimated) |
| Comparator Or Baseline | 5-(furan-2-ylmethylene)-2-thiobarbituric acid, clogP ~1.0–1.5 |
| Quantified Difference | ΔclogP ≈ +2.0 to +2.5 |
| Conditions | In silico prediction (Molinspiration fragment-based method); no experimental logP data available |
Why This Matters
Higher lipophilicity increases the probability of passive membrane permeation and intracellular target access, making this compound a more suitable choice for cell-based phenotypic or target-engagement assays compared to the less lipophilic unsubstituted furan analog.
- [1] Molinspiration Cheminformatics. clogP prediction tool. https://www.molinspiration.com/cgi-bin/properties View Source
